2-Methoxy-N-methyl-4-nitroaniline
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-methoxy-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C8H10N2O3/c1-9-7-4-3-6(10(11)12)5-8(7)13-2/h3-5,9H,1-2H3 |
InChI Key |
HHFHWDLKFJDVSQ-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Contextualization Within Substituted Anilines and Nitroaromatic Compounds
2-Methoxy-N-methyl-4-nitroaniline belongs to two significant classes of organic molecules: substituted anilines and nitroaromatic compounds. Anilines, characterized by an amino group attached to a benzene (B151609) ring, are foundational materials in the synthesis of a vast array of industrial and pharmaceutical products, including dyes, polymers, and medicines. acs.orgresearchgate.net The reactivity of the aniline (B41778) core is heavily influenced by the nature and position of other substituents on the aromatic ring. acs.orgresearchgate.net
The subject compound, this compound, combines features from both families. The benzene ring is functionalized with an electron-donating methoxy (B1213986) group (—OCH₃) and a modified, electron-donating N-methylamino group (—NHCH₃), alongside the powerful electron-withdrawing nitro group. This specific "push-pull" arrangement, where electron-donating and electron-withdrawing groups are present on the same aromatic system, often leads to interesting and useful properties, particularly in the realm of nonlinear optics and materials science. chemicalbook.comacs.org The study of such molecules provides valuable insights into how different functional groups interact to modulate the chemical behavior of the entire structure.
Academic Significance and Contemporary Research Directions
The academic interest in 2-Methoxy-N-methyl-4-nitroaniline and its isomers stems largely from their potential as specialized chemical building blocks and as model systems for studying electronic effects in molecules. For instance, its isomer, 2-methoxy-4-nitroaniline (B147289), is a precursor to the commercial Pigment Yellow 74. wikipedia.org Compounds with similar substitution patterns are investigated for their nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical computing. chemicalbook.comresearchgate.net The intramolecular charge transfer from the donor groups (methoxy and amino) to the acceptor group (nitro) is a key factor for high NLO activity. acs.org
Contemporary research often focuses on the synthesis and characterization of new derivatives and the exploration of their material properties. For example, studies on related nitroaniline crystals, such as 2-methyl-4-nitroaniline (B30703) (MNA), investigate their crystal structure and how molecular packing influences their optical response. acs.orgresearchgate.net The synthesis of various substituted anilines and nitroaromatics remains an active area, with efforts directed towards developing more efficient, selective, and environmentally benign catalytic methods for their production. acs.orgnih.gov Research into the solubility of these compounds in different solvents is also critical for their practical application in synthesis and purification processes. wikipedia.org
Fundamental Structure Reactivity Relationships
Advanced Synthetic Routes to this compound
The primary route to this compound involves the synthesis of its precursor, 2-methoxy-4-nitroaniline, followed by a selective N-methylation step. While direct synthesis information for the title compound is not extensively detailed in published literature, the methodology can be inferred from standard transformations and procedures applied to analogous structures.
Optimization strategies primarily focus on the synthesis of the key precursor, 2-methoxy-4-nitroaniline. The most common synthesis involves a three-step process starting from o-methoxyaniline: protection of the amine via acetylation, nitration of the aromatic ring, and subsequent deprotection via hydrolysis. patsnap.comgoogle.com The efficiency of this process is highly dependent on the reagents and conditions used in each step.
For instance, using acetic anhydride (B1165640) for the initial acetylation is a common method. google.com An alternative approach uses acetic acid, which is noted to be a lower-cost acylation reagent. patsnap.com The nitration step is critical, with selectivity being a key challenge. The use of fuming nitric acid in an acetic acid solution at controlled low temperatures (0-10 °C) is employed to favor the formation of the desired 4-nitro isomer. google.com Hydrolysis is typically achieved under basic conditions, for example, by heating with sodium hydroxide, to remove the acetyl protecting group and yield the final precursor. google.comchemicalbook.com A patent describes a process involving acylation with acetic acid, nitration with fuming nitric acid, and hydrolysis with sodium hydroxide, achieving a final product with a purity of 99% and a yield of 94.8%. google.com
The final N-methylation step, transforming 2-methoxy-4-nitroaniline to the title compound, would likely be optimized by screening various methylating agents (e.g., methyl iodide, dimethyl sulfate), bases (e.g., sodium hydride, potassium carbonate), solvents, and reaction temperatures to maximize yield and minimize side reactions such as O-methylation or quaternary ammonium (B1175870) salt formation. A procedure for the N-methylation of the isomeric 4-methoxy-2-nitroaniline uses sodium hydride as the base and methyl iodide as the methylating agent in a dimethylformamide (DMF) solvent.
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Acetylation | o-methoxyaniline, acetic acid, 115°C, 6 hours | Not specified for step | patsnap.com |
| Nitration | 2-methoxyacetanilide, fuming nitric acid, 0-10°C, 2 hours | Not specified for step | google.com |
| Hydrolysis | N-(2-methoxy-4-nitrophenyl)acetamide, sodium hydroxide, water, 100°C, 2 hours | 95.3% | chemicalbook.com |
| Overall Process | A three-step process from o-methoxyaniline | 94.8% (final product) | google.com |
Continuous flow chemistry offers significant advantages for nitration reactions, which are often highly exothermic and can pose safety risks in traditional batch reactors. This technology provides superior heat and mass transfer, precise control over reaction time and temperature, and can lead to higher yields and purity with fewer byproducts. google.com
While specific studies on the continuous flow synthesis of this compound are not available, a patented method for its isomer, 4-methoxy-2-nitroaniline, illustrates the potential of this technique. google.compatsnap.com The process involves three sequential steps in continuous flow reactors:
Acetylation: A solution of 4-methoxyaniline is reacted with acetic anhydride. google.com
Nitration: The resulting solution containing 4-methoxyacetanilide is then mixed with a nitrating reagent. google.com
Hydrolysis: The nitrated intermediate is reacted with a hydrolysate (e.g., NaOH solution) to yield the final product. google.com
This method is highlighted for its high reaction speed, reduced formation of byproducts, and enhanced safety, making it a valuable advanced technique for the industrial production of nitroanilines. google.com
The principal precursor for the synthesis of this compound is 2-methoxy-4-nitroaniline . wikipedia.orgchemicalbook.com The synthesis of this precursor is a well-established multi-step pathway that begins with o-methoxyaniline (also known as o-anisidine). patsnap.comguidechem.com
The synthetic pathway proceeds through the following key intermediates:
N-(2-methoxyphenyl)acetamide (2-methoxyacetanilide): The initial step involves the protection of the highly activating amino group of o-methoxyaniline through acetylation. This is crucial to prevent oxidation of the ring during nitration and to control the regioselectivity of the electrophilic substitution. The reaction is typically carried out with acetic acid or acetic anhydride. patsnap.comgoogle.com
N-(2-methoxy-4-nitrophenyl)acetamide: The protected intermediate, 2-methoxyacetanilide, is then subjected to nitration. The acetyl group moderates the activating effect of the amine and, in conjunction with the ortho-methoxy group, directs the incoming nitro group primarily to the para position (position 4). google.com This electrophilic aromatic substitution is a critical step, forming the carbon-nitro bond.
2-methoxy-4-nitroaniline: The final step in the precursor synthesis is the removal of the acetyl protecting group. This is typically achieved by acid or, more commonly, base-catalyzed hydrolysis, which regenerates the primary amine to yield 2-methoxy-4-nitroaniline as a yellow crystalline solid. chemicalbook.comguidechem.com
This precursor is then subjected to N-methylation to produce the final compound, this compound.
Functionalization and Derivatization of the this compound Scaffold
Once synthesized, the this compound molecule offers multiple sites for further chemical modification, allowing for the creation of a diverse range of derivatives.
The secondary amine (-NHCH3) center is a key site for functionalization. As a nucleophile, it can participate in a variety of reactions. While specific studies detailing the derivatization of this compound at this position are limited, standard reactions for secondary arylamines are applicable. These include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Further Alkylation: Introduction of a second alkyl group to form a tertiary amine, though this may require forcing conditions.
These transformations would allow for the modulation of the electronic and steric properties of the molecule for various chemical applications.
The aromatic ring of this compound is another target for derivatization via electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the three existing substituents.
The methoxy group (-OCH3) is a strongly activating, ortho-, para-director.
The N-methylamino group (-NHCH3) is also a strongly activating, ortho-, para-director.
The nitro group (-NO2) is a strongly deactivating, meta-director.
The positions on the ring available for substitution are C3 and C5. The combined directing effects of the activating methoxy and N-methylamino groups would strongly favor substitution at the C5 position, which is ortho to the N-methylamino group and para to the methoxy group. The C3 position is sterically hindered by the two adjacent substituents. Therefore, electrophilic reactions such as halogenation, further nitration, or sulfonation would be expected to occur predominantly at the C5 position. However, specific experimental studies on such electrophilic aromatic substitutions on the this compound scaffold are not widely reported in the literature.
Nucleophilic Aromatic Substitution Variants and Reaction Pathways
Nucleophilic aromatic substitution (SNAr) presents a viable route for the synthesis of this compound. The viability of this pathway is significantly enhanced by the presence of the strongly electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex formed during the reaction. sigmaaldrich.commatrix-fine-chemicals.com The substitution can be envisioned to proceed through different precursors, where a suitable leaving group is displaced by a nucleophile.
One plausible pathway involves the reaction of a precursor such as 1-chloro-2-methoxy-4-nitrobenzene with methylamine (B109427). In this scenario, the electron-poor aromatic ring is attacked by the nucleophilic methylamine, leading to the displacement of the chloride ion. The nitro group at the para position to the chlorine atom is crucial for activating the ring towards this nucleophilic attack. A similar nucleophilic displacement of a chloro group by an amine (benzylamine) has been reported in a related 4-nitro-2-methoxymethyl-chlorobenzene system, underscoring the feasibility of this approach. google.comgoogle.com
Alternatively, the synthesis could commence from 2-chloro-N-methyl-5-nitroaniline , where the methoxy group is introduced via nucleophilic substitution of the chlorine atom by a methoxide (B1231860) source, such as sodium methoxide. The nitro group, positioned ortho to the chlorine, would facilitate this reaction.
A key intermediate for these proposed pathways, 1-chloro-2-methoxy-4-nitrobenzene , can be synthesized from 1,2-dichloro-4-nitrobenzene by reaction with sodium methoxide. atlantis-press.com The regioselectivity of this initial substitution is directed by the nitro group.
Table 1: Plausible Nucleophilic Aromatic Substitution Pathways for the Synthesis of this compound
| Starting Material | Nucleophile | Key Activating Group | Potential Product |
| 1-Chloro-2-methoxy-4-nitrobenzene | Methylamine | -NO2 (para to Cl) | This compound |
| 2-Chloro-N-methyl-5-nitroaniline | Sodium Methoxide | -NO2 (ortho to Cl) | This compound |
This table presents theoretical pathways based on established principles of nucleophilic aromatic substitution.
Coupling Reactions for Complex Molecule Synthesis
The structural features of this compound make it a suitable candidate for various coupling reactions, enabling the synthesis of more complex molecules, such as dyes and pharmaceuticals.
Azo Coupling
Azo coupling is a fundamental reaction in the synthesis of azo dyes. wikipedia.org The reaction involves the electrophilic substitution of an activated aromatic ring by a diazonium salt. The N-methylamino group in this compound is a strong activating group, directing the coupling to the position para to it (the 5-position).
The general procedure involves the diazotization of a primary aromatic amine, such as aniline (B41778) or a substituted aniline, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. miracosta.edubrainly.comresearchgate.net This diazonium salt then acts as the electrophile in the coupling reaction with this compound. The reaction is typically carried out in a neutral to weakly acidic medium. youtube.com It is important to note that with secondary amines like this compound, there is a possibility of N-coupling to form a triazene, in addition to the desired C-coupling on the aromatic ring. wikipedia.org The pH of the reaction medium is a critical parameter in controlling the outcome of the reaction.
Table 2: Generalized Azo Coupling Reaction
| Reactant 1 (Aromatic Diazonium Salt) | Reactant 2 (Coupling Agent) | Reaction Type | Key Conditions | Product Type |
| Ar-N2+ | This compound | Electrophilic Aromatic Substitution | Neutral to weakly acidic pH | Azo Dye |
This table outlines the general components and conditions for an azo coupling reaction involving this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology could be employed for the synthesis of this compound itself. For instance, the coupling of 1-bromo-2-methoxy-4-nitrobenzene with methylamine in the presence of a suitable palladium catalyst and a base would be a direct route to the target molecule. The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the success of the reaction.
Conversely, this compound can serve as the amine component in a Buchwald-Hartwig reaction, coupling with various aryl halides or triflates to generate more complex tri-substituted aniline derivatives. This versatility makes the Buchwald-Hartwig reaction a significant tool for the derivatization of this compound in the synthesis of functional materials and biologically active compounds.
Table 3: Potential Buchwald-Hartwig Amination Strategies
| Aryl Halide/Triflate | Amine | Catalyst System | Potential Product |
| 1-Bromo-2-methoxy-4-nitrobenzene | Methylamine | Palladium catalyst + Phosphine ligand + Base | This compound |
| Aryl-X (X = Br, I, OTf) | This compound | Palladium catalyst + Phosphine ligand + Base | N-Aryl-2-methoxy-N-methyl-4-nitroaniline |
This table illustrates the potential applications of the Buchwald-Hartwig amination for the synthesis and derivatization of this compound.
Advanced Spectroscopic Techniques for Structural Elucidation
A variety of spectroscopic techniques have been employed to probe the intricate details of the compound's structure.
The FT-IR spectrum of this compound has been recorded in the solid phase, typically using the KBr pellet technique, covering the range of 4000–400 cm⁻¹. researchgate.net This technique is instrumental in identifying the functional groups present in the molecule by observing their characteristic vibrational frequencies. For instance, the nitro group (-NO₂) exhibits a distinct stretching vibration. Experimental FT-IR spectra are often compared with simulated spectra derived from theoretical calculations to confirm assignments. scholarsresearchlibrary.comresearchgate.net
Table 1: Selected FT-IR Vibrational Frequencies for 2-Methoxy-4-nitroaniline This table is interactive. You can sort and filter the data.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) (B3LYP/6-311G(d,p)) | Reference |
|---|---|---|---|
| NH₂ Asymmetric Stretch | 3485 | 3589 | scholarsresearchlibrary.com |
| NH₂ Symmetric Stretch | 3375 | 3478 | scholarsresearchlibrary.com |
| C-H Stretch (Aromatic) | 3080 | 3102 | scholarsresearchlibrary.com |
| NO₂ Asymmetric Stretch | 1485 | 1495 | scholarsresearchlibrary.com |
| NO₂ Symmetric Stretch | 1310 | 1320 | scholarsresearchlibrary.com |
| C-O-C Asymmetric Stretch | 1265 | 1270 | scholarsresearchlibrary.com |
| C-N Stretch | 1220 | 1230 | scholarsresearchlibrary.com |
Table 2: Selected FT-Raman Vibrational Frequencies for 2-Methoxy-4-nitroaniline This table is interactive. You can sort and filter the data.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) (B3LYP/6-311G(d,p)) | Reference |
|---|---|---|---|
| NH₂ Asymmetric Stretch | 3485 | 3589 | scholarsresearchlibrary.com |
| C-H Stretch (Aromatic) | 3080 | 3102 | scholarsresearchlibrary.com |
| Ring C-C Stretch | 1580 | 1585 | scholarsresearchlibrary.com |
| NO₂ Symmetric Stretch | 1310 | 1320 | scholarsresearchlibrary.com |
| C-N Stretch | 1220 | 1230 | scholarsresearchlibrary.com |
| Ring Breathing | 820 | 825 | scholarsresearchlibrary.com |
¹H and ¹³C NMR spectroscopy are powerful tools for determining the chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.net In the ¹H NMR spectrum of a related compound, 2-methoxy-4-nitroaniline, the methoxy protons typically appear as a singlet around 3.8-4.0 ppm. Theoretical calculations of NMR chemical shifts, often performed using methods like the GIAO (Gauge-Including Atomic Orbital) approach, are compared with experimental data to confirm the molecular structure. researchgate.net While ¹⁵N NMR data is less commonly reported, it can provide direct insight into the electronic environment of the nitrogen atoms in the amino and nitro groups.
Table 3: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Methoxy-4-nitroaniline This table is interactive. You can sort and filter the data.
| Atom | Experimental Shift (ppm) | Theoretical Shift (ppm) | Reference |
|---|---|---|---|
| H (NH₂) | ~5.94 (broad) | - | rsc.org |
| H (Aromatic) | 6.62 - 7.72 | - | rsc.org |
| H (OCH₃) | ~3.43 (broad) | - | rsc.org |
| C (C-O) | 136.78 | - | rsc.org |
| C (C-NO₂) | 135.50 | - | rsc.org |
| C (Aromatic) | 116.73 - 133.66 | - | rsc.org |
| C (OCH₃) | - | - |
Detailed Vibrational Assignments and Normal Mode Analysis
A thorough vibrational analysis of this compound involves assigning the observed experimental FT-IR and FT-Raman bands to specific vibrational modes of the molecule. This process is greatly aided by theoretical calculations, which can predict the frequencies and forms of the normal modes. scholarsresearchlibrary.com For a molecule of this size, with 20 atoms, there are 54 normal modes of vibration. scholarsresearchlibrary.com The assignments are based on the characteristic vibrations of the functional groups, such as the methoxy (-OCH₃), nitro (-NO₂), and amino (-NH₂) groups. scholarsresearchlibrary.com
Correlation of Experimental Spectroscopic Data with Theoretical Simulations
A key aspect of modern spectroscopic analysis is the correlation of experimental data with theoretical simulations. Quantum chemical calculations, particularly those using Density Functional Theory (DFT) with basis sets like 6-311G(d,p), are commonly employed to calculate optimized molecular geometries and vibrational frequencies. scholarsresearchlibrary.comscispace.com The calculated harmonic vibrational frequencies are often scaled to improve agreement with experimental values. scholarsresearchlibrary.com This comparison between experimental and theoretical spectra allows for a more confident and detailed assignment of the vibrational modes and provides a deeper understanding of the molecule's electronic structure and bonding. scholarsresearchlibrary.com The close agreement often observed between the experimental and theoretically simulated spectra validates the computational models used. scholarsresearchlibrary.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic and thermodynamic properties of molecules. For 2M4NA, these calculations have been performed using various levels of theory, such as Hartree-Fock (HF) and DFT methods (B3LYP, B3PW91) with basis sets like 6-311G(d,p), to predict its molecular characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. For 2M4NA, the calculated HOMO-LUMO energies show that charge transfer occurs within the molecule. This intramolecular charge transfer is a key characteristic of many organic molecules with potential applications in nonlinear optics. Theoretical calculations have shown the HOMO-LUMO energy gap for similar nitroaniline compounds to be around 4.24 eV. researchgate.net
| Computational Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| HF/6-311G(d,p) | -8.41 | -1.63 | 6.78 |
| B3LYP/6-311G(d,p) | -6.75 | -2.43 | 4.32 |
| B3PW91/6-311G(d,p) | -6.83 | -2.57 | 4.26 |
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a theoretical framework for predicting how the molecule will interact with other chemical species.
Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Global Hardness (η): A measure of the molecule's resistance to charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."
Chemical Potential (μ): The escaping tendency of electrons from a system in equilibrium. It is calculated as μ = -(I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is defined as ω = μ² / (2η).
These parameters, calculated for 2M4NA, help in understanding its stability and reactivity profile.
| Parameter | HF/6-311G(d,p) | B3LYP/6-311G(d,p) | B3PW91/6-311G(d,p) |
|---|---|---|---|
| Ionization Potential (I) (eV) | 8.41 | 6.75 | 6.83 |
| Electron Affinity (A) (eV) | 1.63 | 2.43 | 2.57 |
| Global Hardness (η) (eV) | 3.39 | 2.16 | 2.13 |
| Chemical Potential (μ) (eV) | -5.02 | -4.59 | -4.70 |
| Electrophilicity Index (ω) (eV) | 3.71 | 4.89 | 5.19 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions. It provides a detailed picture of the electron density distribution within a molecule. For molecules like 2M4NA, NBO analysis can identify key interactions, such as intramolecular hydrogen bonding between the amino group and the nitro group, which contribute to the molecule's stability and planarity. It also quantifies the charge transfer from electron-donating groups (like the amino and methoxy (B1213986) groups) to electron-withdrawing groups (the nitro group) through the benzene (B151609) ring's π-system. This charge delocalization is fundamental to the molecule's electronic and optical properties.
Computational methods can also predict the thermodynamic properties of a molecule at a given temperature. These parameters are crucial for understanding the stability and energetics of the compound. Key thermodynamic parameters that can be calculated include:
Zero-point vibrational energy (ZPVE): The energy of the molecule at 0 K due to its vibrational motion.
Thermal energy (E): The total energy of the molecule at a specific temperature.
Specific Heat Capacity (Cv): The amount of heat required to raise the temperature of the molecule by one degree at constant volume.
Entropy (S): A measure of the disorder or randomness of the system.
These values, calculated at different levels of theory, provide a comprehensive understanding of the molecule's thermodynamic stability.
| Parameter | HF/6-311G(d,p) | B3LYP/6-311G(d,p) | B3PW91/6-311G(d,p) |
|---|---|---|---|
| Total Energy (a.u.) | -584.28 | -587.69 | -587.41 |
| Zero-Point Energy (kcal/mol) | 86.75 | 80.25 | 80.12 |
| Specific Heat Capacity (cal/mol·K) | 36.54 | 40.35 | 40.48 |
| Entropy (cal/mol·K) | 91.75 | 94.39 | 94.21 |
Molecular Geometry Optimization and Conformational Analysis
Theoretical geometry optimization is performed to find the lowest energy arrangement of atoms in a molecule. For 2M4NA, these calculations confirm that the molecule is nearly planar. This planarity facilitates the delocalization of π-electrons across the benzene ring between the electron-donating amino and methoxy groups and the electron-withdrawing nitro group.
Optimized geometric parameters, such as bond lengths and bond angles, calculated using methods like DFT, show good agreement with experimental data obtained from X-ray diffraction studies. wikipedia.org For instance, single-crystal X-ray diffraction analysis reveals that 2-methoxy-4-nitroaniline (B147289) crystallizes in a monoclinic system with the centrosymmetric space group P21/a. The near coplanarity of the N-methylamino and nitro groups with the benzene ring is a common feature in related structures. researchgate.net
Photophysical Properties and Electronic Transitions
The photophysical properties of 2M4NA are directly related to its electronic structure, particularly the HOMO-LUMO gap. The absorption of light by the molecule corresponds to the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO). Computational methods such as Time-Dependent DFT (TD-DFT) can simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the intensity of these transitions (oscillator strength).
For 2M4NA and similar push-pull organic molecules, the primary electronic transition is typically a π → π* transition, which involves significant intramolecular charge transfer from the donor-substituted part of the molecule to the acceptor-substituted part. UV-Visible spectroscopic analysis of 2M4NA crystals confirms its optical properties, which are essential for applications in areas like nonlinear optics.
Theoretical Prediction and Experimental Validation of UV-Visible Absorption Spectra
There is a lack of specific studies in the scientific literature that provide a theoretical prediction and subsequent experimental validation of the UV-Visible absorption spectra for 2-Methoxy-N-methyl-4-nitroaniline. While research on related compounds such as 2-methoxy-4-nitroaniline has been conducted, this does not extend to the N-methylated derivative.
Photoluminescence and Emission Characteristics (e.g., Quantum Yield, Lifetimes via TCSPC)
Detailed investigations into the photoluminescence and emission characteristics of this compound are not present in the available scientific literature. Consequently, data regarding its quantum yield and excited-state lifetimes, typically determined through techniques like Time-Correlated Single Photon Counting (TCSPC), have not been reported. For the related compound, 2-methoxy-4-nitroaniline, some photoluminescence studies have been performed, noting a green color emission from its crystalline form. acs.org However, specific quantitative data such as quantum yield and lifetimes are not provided.
Intramolecular Charge Transfer (ICT) Phenomena and its Quantification
A specific analysis of intramolecular charge transfer (ICT) phenomena within this compound, including its quantification, is not documented in the current body of scientific research. Studies on analogous molecules like para-nitroaniline have explored ICT effects, but this detailed level of computational and experimental analysis has not been applied to this compound.
Nonlinear Optical (NLO) Properties and Susceptibilities
Calculation of Molecular Polarizability (α) and Hyperpolarizability (β) Parameters
There are no dedicated studies in the scientific literature that report the calculation of molecular polarizability (α) and first-order hyperpolarizability (β) parameters for this compound. While computational studies using methods like Density Functional Theory (DFT) have been employed to determine these nonlinear optical (NLO) properties for similar molecules such as 2-nitroaniline (B44862) and 4-methoxy-2-nitroaniline (B140478), such calculations for the N-methylated title compound are absent. nih.gov
Influence of Crystal Field Effects and Intermolecular Interactions on NLO Response
The influence of crystal field effects and intermolecular interactions on the nonlinear optical (NLO) response of this compound has not been investigated in the available literature. Research on related compounds like 2-methyl-4-nitroaniline (B30703) (MNA) crystals has shown that intermolecular interactions can impact the NLO response. acs.org However, a similar analysis for this compound is not available.
Excitonic Effects and Plasmon Peaks in Crystalline Structures
There is no information available in the scientific literature regarding the investigation of excitonic effects or the identification of plasmon peaks in the crystalline structures of this compound. Studies on similar organic crystals, such as those of 2-methyl-4-nitroaniline (MNA) and 2-amino-4-nitroaniline (ANA), have explored these phenomena, but this research does not extend to the specific compound of interest. acs.org
Solvent Effects on Electronic Structure and Photophysical Characteristics
The polarity of the solvent environment can significantly influence the electronic structure and photophysical properties of push-pull molecules like this compound. This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited states of the molecule. Theoretical studies on analogous compounds, such as 4-nitroaniline (B120555) and its derivatives, shed light on the expected behavior of this compound in various solvents.
Computational investigations on 4-nitroaniline derivatives have shown that as the polarity of the solvent increases, a notable bathochromic (red) shift in the absorption spectra is observed. journalirjpac.com This is attributed to the greater stabilization of the more polar excited state compared to the ground state in polar solvents. For instance, studies on 4-nitroaniline and its N-substituted derivatives have demonstrated an increase in the dipole moment (µ) and polarizability (α) with increasing solvent polarity. journalirjpac.com This suggests that the intramolecular charge transfer (ICT) character is enhanced in more polar environments.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also affected by the solvent. In polar solvents, the energy gap between the HOMO and LUMO (ΔE) tends to decrease. journalirjpac.com This reduction in the energy gap is consistent with the observed red shift in the electronic absorption spectra.
While direct computational data for this compound is not extensively available in the reviewed literature, experimental solubility studies of the closely related 2-Methoxy-4-nitroaniline in various monosolvents provide insights into solute-solvent interactions. The solubility was found to be highest in polar aprotic solvents like N-methylpyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO), and lowest in nonpolar solvents and water. acs.org This indicates strong interactions between the polar functional groups of the nitroaniline derivative and polar solvents. Linear solvation energy relationship (LSER) analysis of these solubility data further helps in quantifying the contributions of different types of solute-solvent interactions. acs.org
Based on these findings for analogous compounds, it can be theoretically inferred that this compound will exhibit significant solvatochromic shifts. The table below summarizes the expected trends in key electronic and photophysical parameters with increasing solvent polarity, based on studies of similar nitroaniline derivatives.
| Solvent Polarity | Dipole Moment (µ) | Polarizability (α) | HOMO-LUMO Gap (ΔE) | Absorption Maximum (λmax) |
|---|---|---|---|---|
| Low | Lower | Lower | Higher | Shorter Wavelength (Blue-shifted) |
| Medium | Intermediate | Intermediate | Intermediate | Intermediate Wavelength |
| High | Higher | Higher | Lower | Longer Wavelength (Red-shifted) |
Substituent Effects on Electronic and Optical Properties
The electronic and optical properties of this compound are intrinsically linked to the nature of its substituent groups. The methoxy (-OCH₃) and N-methyl (-NHCH₃) groups act as electron-donating groups (EDGs), while the nitro (-NO₂) group is a strong electron-withdrawing group (EWG). This "push-pull" architecture is fundamental to its significant nonlinear optical (NLO) properties.
Theoretical studies on similar push-pull organic molecules, such as 2-methyl-4-nitroaniline (MNA) and 2-amino-4-nitroaniline (ANA), have established that substituent groups play a crucial role in enhancing their optical response. researchgate.net The introduction of different substituents can modulate the intramolecular charge transfer, thereby altering the electronic and optical characteristics.
Computational analyses of 4-nitroaniline derivatives have shown that increasing the electron-donating strength of the substituent at the amino group leads to an enhancement of the molecular polarizability and a decrease in the HOMO-LUMO energy gap. journalirjpac.com For example, substituting the hydrogen atoms of the amino group with alkyl groups (like the methyl group in this compound) increases the electron-donating ability, which is expected to lead to a red shift in the absorption spectrum and an increase in the first hyperpolarizability (β), a measure of the second-order NLO activity.
DFT calculations on various substituted nitroaniline compounds have consistently shown that the nature of the donor and acceptor groups, as well as the π-conjugated system connecting them, dictates the magnitude of the NLO response. Stronger donors and acceptors generally lead to larger hyperpolarizabilities.
The following interactive data table illustrates the general effect of different types of substituents on the key electronic and optical properties of a model nitroaniline system, based on established theoretical principles.
| Substituent at Amino Group | Electron-Donating Strength | HOMO-LUMO Gap (ΔE) | First Hyperpolarizability (β) | Absorption Maximum (λmax) |
|---|---|---|---|---|
| -NH₂ | Moderate | Higher | Lower | Shorter Wavelength |
| -NHCH₃ | Stronger | Lower | Higher | Longer Wavelength |
| -N(CH₃)₂ | Strongest | Lowest | Highest | Longest Wavelength |
These theoretical investigations underscore the tunability of the electronic and optical properties of nitroaniline derivatives through judicious selection of solvents and substituents. While specific computational data for this compound remains a subject for more focused research, the principles derived from its analogs provide a robust framework for understanding and predicting its behavior.
Crystal Engineering and Solid State Studies
Single Crystal Growth Methodologies and Techniques
The successful growth of high-quality single crystals is a prerequisite for definitive X-ray diffraction analysis. Techniques such as slow evaporation from solution, vapor diffusion, and sublimation are common methods for obtaining single crystals of organic compounds. For the related compound, 2-methoxy-4-nitroaniline (B147289), single crystals have been successfully grown using the slow evaporation solution growth technique. However, specific methodologies and techniques for the single crystal growth of 2-Methoxy-N-methyl-4-nitroaniline have not been detailed in the available scientific literature.
X-ray Diffraction (XRD) Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within
Reaction Mechanisms and Kinetics
Mechanistic Investigations of 2-Methoxy-N-methyl-4-nitroaniline Synthetic Pathways
The most plausible synthetic route to this compound involves the N-methylation of its precursor, 2-methoxy-4-nitroaniline (B147289). The mechanism of this N-methylation reaction can vary significantly depending on the methylating agent and the catalyst employed.
One common and environmentally friendly approach is the use of methanol (B129727) as a methylating agent, often catalyzed by transition metal complexes (e.g., ruthenium or iridium) or solid catalysts like zeolites. rsc.orgnih.govresearchgate.net This process typically proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgresearchgate.net The proposed catalytic cycle for a ruthenium-catalyzed reaction involves the following key steps:
Dehydrogenation of Methanol: The ruthenium catalyst abstracts a hydrogen atom from methanol to form a ruthenium-hydride species and formaldehyde (B43269). rsc.org
Imine Formation: The in-situ generated formaldehyde reacts with the primary amine of 2-methoxy-4-nitroaniline to form an intermediate imine.
Reduction of the Imine: The ruthenium-hydride species then transfers the hydride to the imine, reducing it to the N-methylated product, this compound, and regenerating the active ruthenium catalyst. rsc.org
Kinetic isotope effect studies using deuterated methanol have shown that the C-H bond cleavage of the methyl group is involved in the rate-determining step, which is often the β-hydride elimination from the methanol bound to the catalyst. rsc.org
Alternatively, methylating agents like dimethyl carbonate can be used, often with a solid catalyst such as a zeolite. acs.org The mechanism in this case is thought to involve a nucleophilic attack of the aniline's amino group on the methyl group of the dimethyl carbonate, proceeding through a BAl2 displacement mechanism within the zeolite pores. acs.org The reaction may also proceed via the formation of an intermediate carbamate. unive.it
Kinetic Studies of Derivatization and Transformation Reactions
Once synthesized, this compound can undergo various derivatization and transformation reactions. The kinetics of these reactions are influenced by the electronic properties of the substituents on the aromatic ring.
A primary transformation for nitroaromatic compounds is the reduction of the nitro group to an amino group. This reaction is fundamental in the synthesis of many dyes and pharmaceuticals. The kinetics of catalytic hydrogenation of nitroarenes to anilines have been studied, and the reaction rate is dependent on factors such as catalyst type, hydrogen pressure, and temperature.
Another important class of reactions for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles. The kinetics of SNAr reactions on nitro-activated aromatic systems have been extensively investigated. nih.govnih.gov The reaction generally proceeds via a two-step addition-elimination mechanism, where the rate-limiting step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov
Influence of Substituents on Reaction Rates and Selectivity
The substituents on the aromatic ring—the methoxy (B1213986), N-methyl, and nitro groups—have a profound influence on the reaction rates and selectivity of both the synthesis and subsequent reactions of this compound.
The position of the substituents also plays a critical role. The methoxy group at the ortho position can exert a steric hindrance effect, potentially slowing down the reaction compared to a para-substituted analogue. rsc.org
In derivatization reactions, the substituents dictate the reactivity and regioselectivity. For instance, in electrophilic aromatic substitution reactions, the powerful directing effects of the amino (or N-methylamino) and methoxy groups would compete with the deactivating and meta-directing effect of the nitro group. However, due to the strong deactivation by the nitro group, electrophilic substitution is generally difficult on such highly deactivated rings.
The table below summarizes the expected qualitative effects of the substituents on the rate of N-methylation of the precursor amine.
| Substituent | Position | Electronic Effect | Steric Effect | Effect on N-Methylation Rate |
|---|---|---|---|---|
| -OCH3 | 2 (ortho) | Electron-donating (+R > -I) | Moderate hindrance | Increases nucleophilicity but may sterically hinder the reaction. |
| -NO2 | 4 (para) | Strongly electron-withdrawing (-R, -I) | Minimal | Decreases nucleophilicity, slowing the reaction. |
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Purity Assessment and Intermediate Identification
Chromatographic methods are indispensable for separating and quantifying the components of a mixture, making them ideal for assessing the purity of 2-Methoxy-N-methyl-4-nitroaniline and identifying any intermediates or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The solubility of 2-Methoxy-4-nitroaniline (B147289), a related compound, has been determined using HPLC in various organic solvents at different temperatures. researchgate.net This type of data is crucial for developing effective purification processes such as crystallization. In the analysis of another related compound, 2-nitro-p-phenylenediamine, HPLC was used to determine its solubility in a range of solvents, demonstrating the method's utility in generating fundamental physicochemical data. researchgate.net Furthermore, HPLC methods are often validated according to International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, and linearity for quantitative analysis. wisdomlib.org Suppliers of 2-Methoxy-4-nitroaniline often specify the purity of their product as determined by HPLC, with typical purities exceeding 95%. lgcstandards.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a powerful tool for analyzing volatile and thermally stable compounds. It is particularly useful for identifying intermediates in synthetic pathways. For instance, a GC-MS method was developed and validated for the determination of p-Anisidine and 4-Methoxy-2-nitroaniline (B140478) as genotoxic impurities in Esomeprazole magnesium. ajrconline.org This highlights the sensitivity and selectivity of GC-MS in detecting trace-level impurities that may be structurally related to the main compound. In a patented method for preparing 2-methoxy-4-nitroaniline, GC was used to monitor the reaction progress and confirm a product purity of 99%. google.com The NIST Mass Spectrometry Data Center provides GC-MS data for 2-methoxy-4-nitroaniline, which serves as a valuable reference for its identification. nih.gov
Table 1: Chromatographic Conditions for Related Compounds
| Technique | Analyte | Column | Mobile Phase/Carrier Gas | Detector | Reference |
|---|---|---|---|---|---|
| HPLC | Ethinylestradiol | Bondesil C18 (250 x 4.6 mm; 5 μm) | Not Specified | UV-VIS | ufba.br |
| GC-MS | p-Anisidine and 4-Methoxy-2-nitro aniline (B41778) | Not Specified | Not Specified | Mass Spectrometer | ajrconline.org |
| GC | 2-methoxy-4-nitroaniline | Not Specified | Not Specified | Not Specified | google.com |
Spectrophotometric Assay Development and Validation
Spectrophotometric assays offer a simple, rapid, and cost-effective means for the quantitative analysis of compounds that absorb light in the ultraviolet-visible (UV-Vis) region.
The development of a spectrophotometric method involves identifying the wavelength of maximum absorbance (λmax) for the analyte and establishing a linear relationship between absorbance and concentration, as dictated by the Beer-Lambert law. For instance, in a study involving nitroanilines as reagents for the determination of ethinylestradiol, the reaction products of 2-methoxy-4-nitroaniline, 2,4-dinitroaniline, and 2-methyl-4-nitroaniline (B30703) exhibited absorption maxima at 487 nm, 522 nm, and 531 nm, respectively. ufba.br
Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wisdomlib.org Linearity is assessed by analyzing a series of standard solutions of known concentrations and determining the correlation coefficient (r²) of the resulting calibration curve. wisdomlib.org Precision is typically evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision) and is expressed as the relative standard deviation (RSD). ufba.br A study on the spectrophotometric determination of ethinylestradiol using nitroanilines reported a coefficient of variation of 4.5% and a limit of detection of 197 μg/L for the most sensitive system. ufba.brrsc.org The pH of the solution can significantly influence the absorbance, and thus the optimal pH range for the analysis must be determined. For the coupling reaction between diazotized 2-methoxy-4-nitroaniline and ethinylestradiol, the absorbance was found to be stable in the pH range of 5.0–6.5. ufba.br
Table 2: Validation Parameters for a Spectrophotometric Method
| Parameter | Definition | Example Value | Reference |
|---|---|---|---|
| Linearity (r²) | The degree to which the calibration curve fits a linear model. | > 0.998 | wisdomlib.org |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 197 µg/L | ufba.brrsc.org |
| Precision (Coefficient of Variation) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | 4.5% | ufba.br |
| Optimal pH | The pH at which the absorbance is maximal and stable. | 5.0 - 6.5 | ufba.br |
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the molecular identification of this compound and for elucidating its structure through fragmentation studies.
The mass spectrum of a compound provides its molecular weight and a unique fragmentation pattern that acts as a chemical "fingerprint." The National Institute of Standards and Technology (NIST) maintains a comprehensive mass spectrometry data library that includes the electron ionization (EI) mass spectrum of N-methyl-4-nitroaniline. nist.gov This library is a critical resource for the identification of unknown compounds.
In fragmentation studies, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments provides detailed information about the compound's structure. For 2-methoxy-4-nitroaniline, a precursor in some syntheses, mass spectral data is available, including data from ESI-QTOF (Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometry. nih.gov This type of analysis can reveal the precursor ion and its major fragment ions. For example, the ESI-QTOF MS2 spectrum of 2-methoxy-4-nitroaniline shows a precursor ion [M+H]+ at m/z 169.0607686 and top five fragment peaks at m/z 152.058029, 169.060769, 122.06004, 123.067865, and 81.020915. nih.gov This detailed fragmentation data is essential for confirming the identity of the compound and for distinguishing it from its isomers.
Table 3: Mass Spectrometry Data for Related Nitroaniline Compounds
| Compound | Ionization Method | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| 2-Methoxy-4-nitroaniline | ESI-QTOF | 169.0607686 [M+H]+ | 152.058029, 169.060769, 122.06004, 123.067865, 81.020915 | nih.gov |
| N-Methyl-4-nitroaniline | Electron Ionization | Not specified | Not specified | nist.gov |
Applications in Advanced Materials Science
Research on Organic Nonlinear Optical Materials
A review of scientific literature did not yield specific research focused on the application of 2-Methoxy-N-methyl-4-nitroaniline as an organic nonlinear optical (NLO) material. While substituted nitroanilines are a class of molecules often investigated for NLO properties due to their donor-pi-acceptor structures, specific data for this compound is not available in the searched sources.
Design Principles for Enhanced NLO Response
There is no specific research available detailing the application of molecular design principles to enhance the NLO response of this compound. General design principles for organic NLO materials typically involve the strategic placement of electron-donating and electron-accepting groups connected by a conjugated system to increase molecular hyperpolarizability. However, studies applying these principles directly to this compound were not found.
Experimental Characterization of NLO Properties (e.g., Z-scan technique)
No publications were identified that report the experimental characterization of the NLO properties of this compound. Consequently, there are no available results from techniques such as the Z-scan method, which is commonly used to measure nonlinear absorption and nonlinear refraction in optical materials.
Additives in Energetic Materials Research (e.g., as plasticizers for melting point reduction)
There is no evidence in the available scientific literature to suggest that this compound is used as an additive in energetic materials research. No studies have been found that investigate its potential as a plasticizer for melting point reduction or for any other purpose within this field. Research in this area has focused on other related nitroaniline derivatives, but not on this compound specifically.
Biodegradation and Environmental Fate Studies
Aerobic Biodegradation Pathways and Microbial Strain Identification
Studies have shown the efficient aerobic degradation of N-methyl-4-nitroaniline (MNA), a structurally similar compound, by inhabitant soil microorganisms. researchgate.netplos.org From soil microcosms, an aerobic bacterium, Pseudomonas sp. strain FK357, has been isolated that is capable of utilizing MNA as a sole source of carbon, nitrogen, and energy. researchgate.netresearchgate.netnih.gov This strain provides a model for understanding the aerobic degradation processes of N-methylated nitroaromatic compounds.
The initial step in the aerobic microbial degradation of MNA is N-demethylation. researchgate.netnih.gov Enzymatic assays performed on cell-free lysates of Pseudomonas sp. strain FK357 grown on MNA confirmed that the N-demethylation reaction is the first step of the degradation pathway. researchgate.netnih.gov This process involves the cleavage of the N-methyl group, leading to the formation of 4-nitroaniline (B120555) (4-NA) and formaldehyde (B43269). researchgate.netnih.gov
Following N-demethylation, the degradation pathway involves a series of oxidative steps. The second step is a monooxygenation reaction, demonstrated by the flavin-dependent transformation of 4-nitroaniline (4-NA) to 4-aminophenol (B1666318) (4-AP) in cell extracts. researchgate.netnih.govnih.gov This type of hydroxylation reaction, catalyzed by a flavin-dependent monooxygenase, is a common mechanism in the aerobic microbial degradation of nitroaromatic compounds. researchgate.net
The third step in the pathway is characterized by oxidative deamination. The conversion of 4-AP to 1,2,4-benzenetriol (B23740) (BT) by MNA-grown cells indicates the involvement of this reaction, which includes the release of the amino (NH2) substituent as ammonium (B1175870) (NH4+). researchgate.netresearchgate.netnih.gov Subsequent degradation of BT is proposed to occur via the action of benzenetriol 1,2-dioxygenase. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have been instrumental in identifying the major metabolic intermediates in the aerobic degradation pathway of MNA. researchgate.netresearchgate.netnih.gov The key identified metabolites are 4-nitroaniline (4-NA), 4-aminophenol (4-AP), and 1,2,4-benzenetriol (BT). researchgate.netnih.govresearchgate.net
| Metabolic Intermediate | Chemical Formula | Role in Pathway |
|---|---|---|
| 4-nitroaniline (4-NA) | C₆H₆N₂O₂ | Product of initial N-demethylation. researchgate.netresearchgate.net |
| 4-aminophenol (4-AP) | C₆H₇NO | Product of monooxygenation of 4-NA. researchgate.netnih.gov |
| 1,2,4-benzenetriol (BT) | C₆H₆O₃ | Product of oxidative deamination of 4-AP. researchgate.netresearchgate.netnih.gov |
Anaerobic Biotransformation Studies
Under anaerobic conditions, the biotransformation of N-methylated nitroaromatic compounds follows different pathways compared to aerobic degradation. researchgate.netnih.gov The electron-withdrawing nature of the nitro group favors reductive transformations in the absence of oxygen. nih.govresearchgate.net
In anaerobic fluidized-bed bioreactors, MNA undergoes reductive transformation. nih.govresearchgate.net The primary reaction is the reduction of the nitro group to an amino group. nih.govresearchgate.net This process leads to the formation of compounds such as 4-methoxy-phenylenediamine, which can accumulate as a dead-end product. nih.gov
A notable feature of the anaerobic biotransformation of MNA and similar compounds like 2,4-dinitroanisole (B92663) (DNAN) is the formation of by-products through coupling reactions. researchgate.net Reactive species formed during the initial biotransformation can undergo subsequent reactions to form azo dimers. nih.govresearchgate.net The formation of these dimerized and potentially polymerized products is a key aspect of the anaerobic fate of these compounds. researchgate.net
Enzymatic Mechanisms Underlying Biodegradation
The complete enzymatic biodegradation of 2-Methoxy-N-methyl-4-nitroaniline by a specific microbial strain has not been extensively detailed in scientific literature. However, by examining the enzymatic degradation of structurally related compounds, a putative pathway can be proposed. The biodegradation of this compound likely involves a series of enzymatic reactions targeting its functional groups: the N-methyl group, the nitro group, and the methoxy (B1213986) group, as well as the aromatic ring.
The aerobic degradation of the closely related compound, N-Methyl-4-nitroaniline, has been studied in Pseudomonas sp. strain FK357. This pathway is initiated by an N-demethylation reaction, which is then followed by monooxygenation and oxidative deamination before aromatic ring cleavage. It is plausible that the degradation of this compound follows a similar sequence of enzymatic attacks.
Furthermore, the cleavage of the methoxy group (O-demethylation) is a common enzymatic reaction in the biodegradation of substituted aromatic compounds. This process is often catalyzed by monooxygenases, such as cytochrome P450 enzyme systems.
Based on these analogous pathways, the enzymatic degradation of this compound is hypothesized to proceed through the following key enzymatic steps:
Initial Enzymatic Attacks:
The degradation is likely initiated by one of two possible enzymatic reactions:
N-demethylation: The removal of the methyl group from the amine.
O-demethylation: The removal of the methyl group from the methoxy ether.
Following the initial demethylation, a series of subsequent enzymatic reactions would lead to the breakdown of the aromatic ring.
A proposed enzymatic pathway, drawing parallels from the degradation of N-Methyl-4-nitroaniline, is detailed below.
Proposed Enzymatic Degradation Pathway of this compound
The biodegradation is likely to be a multi-step process involving several key enzymes.
Step 1: N-demethylation
The initial step is the enzymatic removal of the methyl group from the N-methylamino group. This reaction is catalyzed by an N-demethylase . In the case of N-Methyl-4-nitroaniline degradation by Pseudomonas sp. strain FK357, this step leads to the formation of 4-nitroaniline and formaldehyde. A similar reaction is anticipated for this compound.
Step 2: Monooxygenation
Following N-demethylation, the resulting intermediate, 2-Methoxy-4-nitroaniline (B147289), would likely undergo monooxygenation. This reaction is typically catalyzed by a flavin-dependent monooxygenase . This enzymatic step involves the replacement of the nitro group with a hydroxyl group, leading to the formation of a substituted aminophenol.
Step 3: Oxidative Deamination
The aminophenol intermediate would then undergo oxidative deamination, where the amino group is removed. This reaction is catalyzed by an oxidase or dehydrogenase , resulting in the formation of a dihydroxy intermediate.
Step 4: Ring Cleavage
The final step in the breakdown of the aromatic structure is ring cleavage. This is catalyzed by a dioxygenase , such as a catechol 1,2-dioxygenase or a protocatechuate 3,4-dioxygenase, which opens the aromatic ring to form aliphatic products that can then enter central metabolic pathways.
The table below summarizes the key enzymes potentially involved in the biodegradation of this compound and their respective functions, based on the degradation of analogous compounds.
| Enzyme Class | Specific Enzyme (Example) | Substrate (Proposed) | Product (Proposed) | Function |
| Oxidoreductase | N-demethylase | This compound | 2-Methoxy-4-nitroaniline + Formaldehyde | Removes the N-methyl group. |
| Oxidoreductase | Flavin-dependent monooxygenase | 2-Methoxy-4-nitroaniline | 2-Methoxy-4-aminophenol | Replaces the nitro group with a hydroxyl group. |
| Oxidoreductase | Aniline (B41778) dioxygenase | 2-Methoxy-4-aminophenol | 1,2,4-Benzenetriol derivative | Removes the amino group and adds a hydroxyl group. |
| Oxidoreductase | Benzenetriol 1,2-dioxygenase | 1,2,4-Benzenetriol derivative | Ring-fission products | Cleaves the aromatic ring. |
| Oxidoreductase | Cytochrome P450 monooxygenase | This compound | 2-Hydroxy-N-methyl-4-nitroaniline + Formaldehyde | Removes the O-methyl group. |
It is important to note that the exact sequence of these enzymatic reactions and the specific enzymes involved in the biodegradation of this compound may vary depending on the microbial species and environmental conditions. Further research is required to fully elucidate the precise enzymatic mechanisms.
Q & A
Q. Table 1: Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitrating Agent | Cu(NO₃)₂·3H₂O (1.5 eq) | 63 | 94 |
| Temperature | 100°C | 63 | 94 |
| Reaction Time | 12 hours | 63 | 94 |
Advanced: How can computational methods like DFT predict the nonlinear optical (NLO) properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) is critical for modeling hyperpolarizability (β) and charge transfer dynamics:
- Geometry Optimization: Use B3LYP/6-311++G(d,p) to determine equilibrium molecular geometry .
- NLO Calculations: Compute β values via finite-field method; correlate with experimental Z-scan results (e.g., two-photon absorption cross-sections) .
- Solvent Effects: Apply the Polarizable Continuum Model (PCM) to simulate acetone or dichloroethane environments, matching experimental UV-Vis spectra .
Key Insights:
- Electron-withdrawing groups (NO₂) and electron-donating groups (OCH₃) enhance intramolecular charge transfer (ICT), increasing β .
- Aggregation at high concentrations (>10⁻³ M) reduces effective 2PA cross-sections due to π-π stacking .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR/Raman: Identify functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, NH bending at ~1600 cm⁻¹) .
- UV-Vis: Detect ICT transitions (~350–450 nm); solvent polarity shifts λₘₐₛ (e.g., acetone vs. water) .
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
Advanced: How to resolve discrepancies in reported NLO coefficients for nitroaniline derivatives?
Methodological Answer:
Discrepancies arise from:
- Concentration Effects: Aggregation in solution reduces 2PA efficiency; use <10⁻⁴ M for Z-scan measurements .
- Measurement Techniques: Compare hyper-Rayleigh scattering (for β) vs. Z-scan (for σ₂PA).
- Crystallographic Alignment: Single-crystal studies (X-ray) reveal molecular dipole alignment, critical for phase-matching in SHG .
Q. Table 2: Optical Data Comparison
| Property | Z-Scan (Solution) | Ellipsometry (Crystal) |
|---|---|---|
| 2PA Cross-Section (σ₂PA) | 45 GM (10⁻⁴ M) | N/A |
| Refractive Index (n) | N/A | n_x = 1.65, n_z = 1.82 |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and goggles (EN 166/374 standards) .
- Ventilation: Use fume hoods (≥0.5 m/s airflow) to avoid inhalation .
- Spill Management: Neutralize with vermiculite; avoid aqueous discharge .
Advanced: How do N-substituents affect SHG efficiency in nitroaniline derivatives?
Methodological Answer:
- Substituent Effects: Bulky groups (e.g., benzyl) improve thermal stability and dipole alignment, doubling SHG intensity vs. unsubstituted analogs .
- Crystal Engineering: X-ray crystallography identifies non-centrosymmetric packing, a prerequisite for SHG .
Basic: What purification techniques yield high-purity this compound?
Methodological Answer:
- Liquid-Liquid Extraction: Use 1,2-dichloroethane/water (3x) to remove polar byproducts .
- Drying Agents: Anhydrous Na₂SO₄ minimizes residual moisture .
- Recrystallization: Ethanol/water mixtures improve purity to >98% .
Advanced: How do molecular packing arrangements influence optical anisotropy?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
